molecular formula C12H16N2O2 B2631763 N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2411252-70-3

N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2631763
CAS No.: 2411252-70-3
M. Wt: 220.272
InChI Key: KYKWYSJTUZZSSR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound that features a cyclopropyl group, an oxazole ring, and a propenamide moiety

Preparation Methods

The synthesis of N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Propenamide Moiety: The propenamide group can be formed through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the propenamide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The propenamide moiety may also contribute to the compound’s overall activity by facilitating covalent or non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar compounds to N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide include other oxazole derivatives and cyclopropyl-containing amides. Some examples are:

    N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzamide: This compound features a benzamide moiety instead of a propenamide group, which may alter its biological activity and binding properties.

    N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide: The acetamide group in this compound provides different steric and electronic effects compared to the propenamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-12(15)14(10-5-6-10)7-11-8(2)13-16-9(11)3/h4,10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKWYSJTUZZSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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